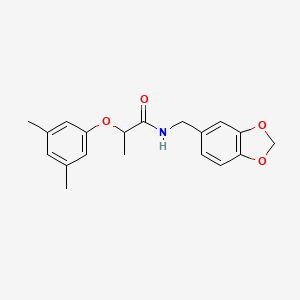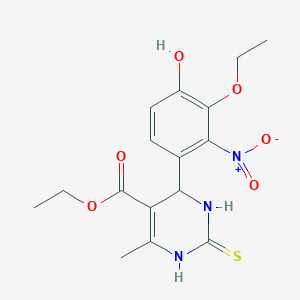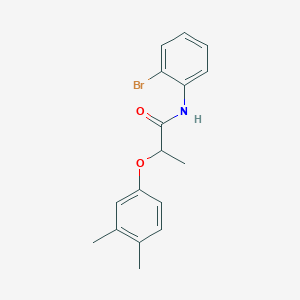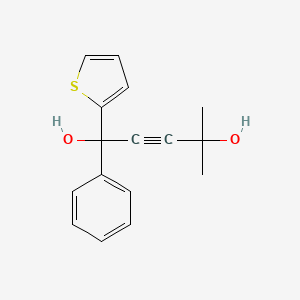
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14705815 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide and its analogues have shown significant potential in antitumor activities. A novel series of compounds including variations of this molecule were synthesized and evaluated for their in vitro antitumor activity. The results revealed that certain derivatives demonstrated remarkable broad-spectrum antitumor activity, outperforming the positive control in some cases. Molecular docking studies indicated these compounds could inhibit the growth of cancer cell lines through mechanisms such as ATP binding site inhibition in enzymes like EGFR-TK and B-RAF kinase, crucial in the development of various cancers (Ibrahim A. Al-Suwaidan et al., 2016).
Herbicidal Activity
Research has also explored the herbicidal applications of compounds structurally related to this compound. One study described N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, showcasing its effectiveness against annual and perennial grasses with potential utility in agricultural settings for forage legumes, certain turf grasses, and cultivated crops. This indicates the potential for derivatives of the initial compound to serve as effective herbicides in managing weed growth in various agricultural and horticultural contexts (K. Viste et al., 1970).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-6-13(2)8-16(7-12)24-14(3)19(21)20-10-15-4-5-17-18(9-15)23-11-22-17/h4-9,14H,10-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGAPSHMCUFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4051903.png)
acetic acid](/img/structure/B4051905.png)
![2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4051919.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4051921.png)
![1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B4051924.png)
![2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one](/img/structure/B4051936.png)
![[(1-{[1-(cycloheptylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]dimethylamine trifluoroacetate](/img/structure/B4051944.png)
![4-(2-fluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4051962.png)
![7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B4051966.png)
![(6E)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4051970.png)



